molecular formula C6H2BrClFI B2407271 1-Bromo-2-chloro-3-fluoro-5-iodobenzene CAS No. 2247849-81-4

1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Cat. No. B2407271
CAS RN: 2247849-81-4
M. Wt: 335.34
InChI Key: ZIUJFIGBSBJRDX-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-fluoro-5-iodobenzene is a compound that is useful in the preparation of a variety of organic compounds for organic electronic devices . It has a molecular formula of CHBrClFI .


Synthesis Analysis

The synthesis of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene can be achieved through an eight-step process from benzene . An analogous Suzuki coupling involving bromoiodide 52 (prepared by iodination−deamination of 4-bromo-2-chloroaniline) gave biphenyl 54 in 59% yield .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene is represented by the formula C6H2BrClFI . The compound has a molecular weight of 335.34 g/mol .


Physical And Chemical Properties Analysis

1-Bromo-2-chloro-3-fluoro-5-iodobenzene has a molecular weight of 335.34 g/mol . The compound has a computed XLogP3-AA value of 4 , indicating its lipophilicity. It has a topological polar surface area of 0 Ų , suggesting it has no polarizability. The compound has a complexity of 124 , indicating its structural complexity.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene . These factors can include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is a solid at room temperature , which can affect its solubility and therefore its bioavailability and efficacy.

properties

IUPAC Name

1-bromo-2-chloro-3-fluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-4-1-3(10)2-5(9)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUJFIGBSBJRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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